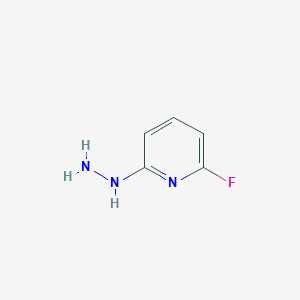

2-Fluoro-6-hydrazinopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESCDDOSISTEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363074 | |

| Record name | 2-fluoro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80714-39-2 | |

| Record name | 2-fluoro-6-hydrazinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-6-hydrazinopyridine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

2-Fluoro-6-hydrazinopyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The presence of a fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the hydrazino group serves as a versatile functional handle for further molecular elaboration. This guide provides a detailed technical overview of this compound, focusing on its synthesis, and predicted properties based on analogous structures.

Chemical Identity and Predicted Properties

While a specific CAS number for this compound has not been identified, its structure and basic properties can be predicted.

Table 1: Predicted Properties for this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₅H₆FN₃ | [1] |

| Molecular Weight | 127.12 g/mol | [2] |

| Monoisotopic Mass | 127.05457 Da | [1] |

| XlogP (predicted) | 0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | N/A |

| Hydrogen Bond Acceptor Count | 3 | N/A |

| Topological Polar Surface Area | 50.9 Ų | [2] |

Table 2: Properties of Analogous Compounds

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Fluoro-6-methylpyridine | 407-22-7 | 111.12 | N/A | 140-141 |

| 5-Fluoro-2-hydrazinylpyridine | 145934-90-3 | 127.12 | 145-149 | N/A |

| 2-Hydrazinopyridine | 4930-98-7 | 109.13 | N/A | N/A |

| 2-Methyl-6-hydrazinopyridine | 5315-24-2 | 123.16 | N/A | N/A |

| 2-Chloro-6-hydrazinopyridine | 5193-03-3 | 143.57 | N/A | N/A |

Synthesis

The most probable synthetic route to this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable di-halogenated pyridine with hydrazine. Fluoropyridines are known to be more reactive towards nucleophilic substitution than their chloro-analogues.[3] Therefore, starting from 2,6-difluoropyridine or 2-chloro-6-fluoropyridine is a viable approach.

Proposed Synthetic Pathway

The reaction involves the displacement of a halide at the 2-position of the pyridine ring by the hydrazine nucleophile.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from analogous syntheses)

This protocol is adapted from the synthesis of similar hydrazinopyridines and should be optimized for the specific synthesis of this compound.[4][5][6]

Materials:

-

2,6-Difluoropyridine (or 2-Chloro-6-fluoropyridine)

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (or other suitable polar solvent)[5]

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 2,6-difluoropyridine (or 2-chloro-6-fluoropyridine) in a minimal amount of ethanol.

-

Addition of Hydrazine: To this solution, add 4-6 molar equivalents of hydrazine hydrate.[5]

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.

-

Isolation: Filter the solid product and wash with cold deionized water. If no solid forms, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Caption: General workflow for the characterization of this compound.

Expected Spectroscopic Data:

-

¹H NMR: Signals corresponding to the pyridine ring protons and the -NH and -NH₂ protons of the hydrazine group.

-

¹³C NMR: Resonances for the five carbon atoms of the pyridine ring.

-

¹⁹F NMR: A signal characteristic of the fluorine atom attached to the pyridine ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

-

Infrared Spectroscopy: Stretching vibrations for N-H bonds of the hydrazine group (typically in the 3100-3400 cm⁻¹ region) and C-F bond vibrations.[7]

Safety and Handling

Hydrazine derivatives are potentially toxic and should be handled with appropriate safety precautions.[2]

-

Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (gloves, safety glasses, lab coat).

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2]

-

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the starting materials and handle the product with care, assuming it has similar hazards to related compounds.

Applications in Research and Development

The unique combination of a fluorine atom and a hydrazine group makes this compound a valuable building block in several areas:

-

Medicinal Chemistry: The hydrazine moiety can be used to synthesize various heterocyclic systems, such as pyrazoles and triazoles, which are common scaffolds in drug discovery. The fluorine atom can enhance biological activity and improve pharmacokinetic properties.

-

Agrochemicals: Pyridine derivatives are widely used as active ingredients in pesticides and herbicides.

-

Materials Science: The compound could serve as a ligand for the synthesis of metal complexes with interesting catalytic or photophysical properties.

Conclusion

While direct experimental data for this compound is limited, this technical guide provides a comprehensive overview based on the known chemistry of analogous compounds. The proposed synthetic route via nucleophilic aromatic substitution is expected to be a viable method for its preparation. The predicted properties and characterization data will be valuable for researchers and scientists working on the synthesis and application of this and related novel pyridine derivatives. Further experimental work is required to fully elucidate the properties and reactivity of this compound.

References

- 1. PubChemLite - 2-fluoro-6-hydrazinylpyridine (C5H6FN3) [pubchemlite.lcsb.uni.lu]

- 2. 5-Fluoro-2-hydrazinylpyridine | C5H6FN3 | CID 19916786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 6. 2-METHYL-6-HYDRAZINOPYRIDINE | 5315-24-2 [m.chemicalbook.com]

- 7. 2-Chloro-6-hydrazinopyridine | 5193-03-3 | Benchchem [benchchem.com]

A Technical Guide to the Synthesis of 2-Fluoro-6-hydrazinopyridine from 2,6-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide for the synthesis of 2-Fluoro-6-hydrazinopyridine, a valuable intermediate in pharmaceutical research and development. The synthesis is achieved through the nucleophilic aromatic substitution of 2,6-difluoropyridine with hydrazine hydrate. This document outlines the reaction principles, detailed experimental protocols, and relevant data to enable the successful synthesis and purification of the target compound.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds with potential biological activity. The presence of both a fluorine atom and a hydrazinyl group provides versatile handles for further chemical modifications. The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target, while the hydrazinyl group is a potent nucleophile and a precursor for the formation of other ring systems, such as pyrazoles and triazoles.

The synthesis from 2,6-difluoropyridine is a common and efficient method. It relies on the principle of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the two fluorine substituents, activates the aromatic ring towards nucleophilic attack by hydrazine.

Reaction Principle: Nucleophilic Aromatic Substitution

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks one of the carbon atoms bearing a fluorine atom on the 2,6-difluoropyridine ring. This leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the fluoride ion results in the formation of the product, this compound.

Controlling the reaction conditions is crucial to favor the mono-substitution product over the di-substituted 2,6-dihydrazinopyridine. This is typically achieved by carefully controlling the stoichiometry of the reactants, reaction temperature, and reaction time.

Experimental Protocol

The following protocol is a comprehensive procedure for the synthesis of this compound from 2,6-difluoropyridine. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on fluorinated pyridines.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 |

| Hydrazine hydrate (80% solution) | H₆N₂O | 50.06 |

| Ethanol (EtOH) | C₂H₆O | 46.07 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

3.2. Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Reaction Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoropyridine (1.0 eq) in ethanol (5-10 mL per gram of starting material).

-

Addition of Hydrazine Hydrate: While stirring the solution at room temperature, add hydrazine hydrate (80% solution, 1.1 eq) dropwise using a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent, or by recrystallization from a suitable solvent system.

-

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of hydrazinopyridines via nucleophilic aromatic substitution, which can be used as a reference for optimizing the synthesis of this compound.

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloropyridine | Hydrazine hydrate | Butan-1-ol | 100 | 48 | 78 | [1][2] |

| 2-Ethoxy-4,6-difluoropyrimidine | Hydrazine hydrate | Acetonitrile/Water | 5-10 | 1 | ~80 | [3] |

| 2,6-Difluoropyridine | Hydrazine hydrate | Ethanol | 78 | 4 | Not Specified | [4] |

Visualizations

5.1. Reaction Scheme

Caption: Chemical reaction for the synthesis of this compound.

5.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

5.3. Logical Relationship: SNAr Mechanism

Caption: Key steps in the Nucleophilic Aromatic Substitution (SNAr) mechanism.

References

An In-depth Technical Guide to 2-Fluoro-6-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-hydrazinopyridine, a heterocyclic organic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, structural characteristics, and available physicochemical data. It further outlines a general synthetic approach and analytical methodologies. Due to the limited publicly available data on its specific biological functions, this guide also discusses the known biological activities of related hydrazine derivatives to provide a contextual framework for potential research applications.

Chemical Identity and Structure

IUPAC Name: (6-fluoropyridin-2-yl)hydrazine[1]

Synonyms: this compound, (6-Fluoro-2-pyridinyl)hydrazine

CAS Number: 80714-39-2[1]

Molecular Formula: C₅H₆FN₃[1]

Molecular Weight: 127.12 g/mol [1]

The chemical structure of this compound consists of a pyridine ring substituted with a fluorine atom at the 6-position and a hydrazine group (-NHNH₂) at the 2-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Reference |

| Molecular Weight | 127.12 g/mol | [1] |

| Molecular Formula | C₅H₆FN₃ | [1] |

| CAS Number | 80714-39-2 | [1] |

For context, related hydrazinopyridine derivatives exhibit the following properties:

-

2-Hydrazinopyridine: Melting point of 41-44 °C and a boiling point of 90-92 °C at 1 mmHg.

-

2-Methyl-6-hydrazinopyridine: Melting point of 79 °C.

Synthesis and Experimental Protocols

General Synthetic Approach:

A common method for the synthesis of hydrazinopyridines is the reaction of a halopyridine with hydrazine hydrate.[2] In the case of this compound, the starting material would likely be 2,6-difluoropyridine or 2-chloro-6-fluoropyridine. The greater lability of the halogen at the 2-position towards nucleophilic attack by hydrazine would facilitate the desired substitution.

Figure 2: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2,6-difluoropyridine (1.0 eq) in ethanol (10 volumes), hydrazine hydrate (1.5 - 2.0 eq) is added dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Analytical Characterization

While specific spectroscopic data for this compound is scarce, the following techniques would be essential for its characterization. The expected spectral features are extrapolated from data for similar compounds.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the hydrazine group (-NH and -NH₂). The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the five carbon atoms of the pyridine ring. The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring.

4.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

N-H stretching vibrations of the hydrazine group, typically in the region of 3200-3400 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

-

C-F stretching vibration , which would likely appear in the fingerprint region.

4.3 Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₅H₆FN₃. Fragmentation patterns could provide further structural information.

Biological Activity and Potential Applications

There is currently no specific information in the public domain detailing the biological activity or involvement in signaling pathways of this compound. However, the broader class of hydrazine derivatives is known to exhibit a wide range of biological activities.

Hydrazine-containing compounds have been investigated for their potential as:

-

Antimicrobial agents: Including antibacterial, antifungal, and antiviral properties.[3][4]

-

Anticancer agents: Some hydrazones have shown promising cytotoxic activity against various cancer cell lines.

-

Anti-inflammatory and Analgesic agents. [5]

-

Enzyme inhibitors: Hydrazines can act as inhibitors of various enzymes, including monoamine oxidases.

Given these precedents, this compound represents a scaffold of interest for the design and synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its efficacy and metabolic stability.

Logical Relationship for Drug Discovery:

References

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Fluoro-6-hydrazinopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the heterocyclic compound 2-Fluoro-6-hydrazinopyridine. Due to the limited availability of direct experimental spectroscopic data in peer-reviewed literature, this guide combines information from related pyridine derivatives to predict the spectral characteristics of the title compound. It also outlines a plausible synthetic route based on established chemical transformations. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery who are interested in utilizing this fluorinated pyridine scaffold.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atom and the reactive hydrazine moiety. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydrazine group serves as a versatile synthetic handle for the construction of various heterocyclic systems, such as pyrazoles, triazoles, and hydrazones, which are prevalent in pharmacologically active molecules.

This guide aims to provide a detailed account of the expected spectroscopic signature of this compound and a reliable synthetic protocol, thereby facilitating its use in research and development.

Predicted Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts (δ) in ppm are tabulated below. The pyridine ring protons will exhibit characteristic coupling patterns influenced by the fluorine and hydrazine substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~6.5 - 6.7 | dd | J(H3-H4) ≈ 8-9, J(H3-F) ≈ 2-3 |

| H-4 | ~7.4 - 7.6 | t | J(H4-H3) ≈ J(H4-H5) ≈ 8-9 |

| H-5 | ~6.3 - 6.5 | dd | J(H5-H4) ≈ 8-9, J(H5-F) ≈ 7-8 |

| -NH | ~4.5 - 5.5 | br s | - |

| -NH₂ | ~3.5 - 4.5 | br s | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine |

| C-2 | ~160 - 165 | d, ¹J(C-F) ≈ 230-250 Hz |

| C-3 | ~105 - 110 | d, ³J(C-F) ≈ 3-5 Hz |

| C-4 | ~140 - 145 | d, ⁴J(C-F) ≈ 3-5 Hz |

| C-5 | ~100 - 105 | d, ²J(C-F) ≈ 30-40 Hz |

| C-6 | ~155 - 160 | s |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on data from analogous compounds and may vary depending on the solvent and other experimental conditions.

Predicted IR Data

The characteristic infrared absorption bands are summarized in the table below.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrazine) | 3400 - 3200 | Medium, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=N, C=C stretch (pyridine ring) | 1620 - 1450 | Strong |

| N-H bend (hydrazine) | 1600 - 1550 | Medium |

| C-F stretch | 1250 - 1150 | Strong |

| C-N stretch | 1350 - 1250 | Medium |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound was not found, a general and reliable method can be proposed based on nucleophilic aromatic substitution reactions.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of hydrazinopyridines is the reaction of a corresponding halopyridine with hydrazine hydrate.

Reaction Scheme:

An In-depth Technical Guide on the Solubility and Stability of 2-Fluoro-6-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Fluoro-6-hydrazinopyridine, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available data specific to this compound, this guide leverages information on the closely related analogue, 5-Fluoro-2-hydrazinopyridine, to provide insights into its physicochemical properties. Furthermore, this document outlines detailed, generalized experimental protocols for determining aqueous solubility and for conducting forced degradation studies as per the International Council for Harmonisation (ICH) guidelines. These protocols are supplemented with recommended analytical techniques for the quantification and characterization of this compound and its potential degradants. The guide is intended to be a valuable resource for researchers and professionals involved in the development of drug candidates incorporating this heterocyclic moiety.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, a fluorinated pyridine ring and a hydrazine group, are present in numerous biologically active compounds. The fluorine atom can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, while the hydrazine group serves as a versatile synthetic handle for the construction of more complex molecular architectures.

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development pipelines. Solubility directly impacts bioavailability and the design of appropriate formulation strategies. Stability, on the other hand, is a critical quality attribute that dictates storage conditions, shelf-life, and the potential for the formation of impurities. This guide aims to provide a foundational understanding of these properties and to offer practical experimental frameworks for their assessment.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 5-Fluoro-2-hydrazinopyridine[1] | 2-Hydrazinopyridine[2] |

| Molecular Formula | C₅H₆FN₃ | C₅H₆FN₃ | C₅H₇N₃ |

| Molecular Weight | 127.12 g/mol | 127.12 g/mol | 109.13 g/mol |

| Appearance | White to off-white solid (predicted) | White to light yellow crystalline powder | Deep red crystalline solid |

| Melting Point | Data not available | ~145-149 °C | 41-44 °C |

| Boiling Point | Data not available | Data not available | 90-92 °C at 1 mmHg |

| Water Solubility | Slightly soluble (inferred)[1] | Slightly soluble in water[1] | 40 g/L (25 °C)[2] |

| Organic Solvent Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) (inferred)[1] | Soluble in common organic solvents like ethanol, dichloromethane[1] | Data not available |

| Stability | Stable under normal conditions, may react with strong oxidizing agents (inferred)[1] | Stable under normal conditions, but may react with strong oxidizing agents[1] | Store at 2-8°C |

Note: Properties for this compound are inferred from its close structural analog, 5-Fluoro-2-hydrazinopyridine. Experimental verification is highly recommended.

Solubility Assessment: Experimental Protocols

The determination of aqueous solubility is a critical step in early drug development. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's dissolution behavior.

Kinetic Solubility Assay

This high-throughput method is useful for the rapid screening of a large number of compounds. It measures the solubility of a compound from a DMSO stock solution when diluted into an aqueous buffer, which can sometimes lead to supersaturated solutions.

Experimental Protocol: Kinetic Solubility Shake-Flask Method [3][4][5]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: In duplicate, add 10 µL of the stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in 1.4 mL Matrix Storage tubes. This results in a final DMSO concentration of 2%.

-

Incubation: Place the tubes in a thermomixer set to 850 rpm and incubate at room temperature for 2 hours to allow for precipitation of the compound.

-

Separation: After incubation, separate the solid from the supernatant by either centrifugation at high speed or filtration using a 96-well solubility filter plate.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Construct a calibration curve using standards of known concentrations. Determine the kinetic solubility of the test compound by comparing its response to the calibration curve.

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method [6][7][8]

-

Sample Preparation: Accurately weigh 1 mg of solid this compound into a 1.5 mL glass vial.

-

Addition of Solvent: Add 1 mL of 0.1 M phosphate buffer (pH 7.4) to the vial.

-

Equilibration: Incubate the vials in a thermomixer at 25°C with shaking (e.g., 700 rpm) for 24 hours to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Separation: After incubation, filter the suspension to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

Data Analysis: Calculate the thermodynamic solubility based on the measured concentration and the initial volume of the buffer.

Caption: General workflow for kinetic and thermodynamic solubility assays.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[9][10][11][12] The conditions outlined below are based on ICH guidelines.[9][10][12][13]

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M HCl, room temperature and/or elevated temperature (e.g., 60 °C)[14] |

| Base Hydrolysis | 0.1 M NaOH, room temperature and/or elevated temperature (e.g., 60 °C)[14] |

| Oxidative Degradation | 3% H₂O₂, room temperature |

| Thermal Degradation | Solid state, elevated temperature (e.g., 80 °C) |

| Photostability | Solid state and in solution, exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[14][15] |

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and a suitable solvent for photostability in solution). For solid-state studies, place the compound in a suitable container.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours). A control sample should be stored under normal conditions.

-

Sample Neutralization (for hydrolysis): At each time point, withdraw an aliquot of the acidic and basic solutions and neutralize them to stop the degradation process.

-

Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any major degradants.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, compounds containing a hydrazine moiety can be susceptible to certain degradation mechanisms.

-

Oxidation: The hydrazine group is prone to oxidation, which can lead to the formation of various products, including the corresponding pyridine.

-

Hydrolysis: Although amides are generally more stable to hydrolysis than esters, the hydrazino group could potentially undergo hydrolysis under harsh acidic or basic conditions, leading to the formation of 2-fluoro-6-hydroxypyridine and hydrazine.[16][17]

-

Reaction with Carbonyls: The hydrazine group can react with aldehydes and ketones, which may be present as impurities or degradants from excipients in a formulation, to form hydrazones.

Caption: Postulated degradation pathways for this compound.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately quantifying this compound and its impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.[18][19][20]

Table 3: Recommended HPLC Method Parameters (Starting Point)

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (typically in the range of 220-300 nm) |

| Injection Volume | 10 µL |

For the identification and characterization of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool.

Conclusion

This technical guide has provided a comprehensive overview of the key considerations for the solubility and stability of this compound. While specific experimental data for this compound remains scarce, the information on analogous compounds and the detailed, generalized protocols presented herein offer a solid foundation for its characterization. By employing the described methodologies for solubility assessment and forced degradation studies, researchers and drug development professionals can gain a thorough understanding of the physicochemical properties of this compound, enabling its effective and safe application in the development of new therapeutics. It is strongly recommended that the protocols and inferred properties described in this guide are experimentally verified for this compound to ensure accurate and reliable data for decision-making in a research and development setting.

References

- 1. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. Page loading... [guidechem.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. evotec.com [evotec.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ijcrt.org [ijcrt.org]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. database.ich.org [database.ich.org]

- 14. veeprho.com [veeprho.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 17. pharmacy180.com [pharmacy180.com]

- 18. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chromatographyonline.com [chromatographyonline.com]

2-Fluoro-6-hydrazinopyridine derivatives and analogs

An In-depth Technical Guide on 2-Fluoro-6-hydrazinopyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity. The hydrazino (-NHNH2) group, a versatile functional handle, allows for the synthesis of a wide array of hydrazone derivatives, which are known to exhibit a broad spectrum of biological activities. This guide focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound derivatives and their structurally related analogs. These compounds have garnered interest for their potential as enzyme inhibitors and antimicrobial agents.[1][2][3]

Synthesis Strategies

The primary route to this compound and its derivatives involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with hydrazine.

General Synthesis of the 2-Hydrazinopyridine Core

A common method involves the reaction of a pyridinium halide with hydrazine hydrate. A patent describes a process where a pyridine halide (A), such as 2,6-difluoropyridine or 2-chloro-6-fluoropyridine, is mixed with hydrazine hydrate and a solvent to yield the 2-hydrazino pyridine derivative (P).[4]

A general workflow for the synthesis and subsequent derivatization is outlined below.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

The Ascendancy of Fluoropyridine in Drug Discovery: A Bioisosteric Strategy for Enhanced Efficacy and Pharmacokinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a chlorine atom with fluorine on a pyridine ring represents a pivotal bioisosteric substitution in modern medicinal chemistry. This seemingly subtle modification can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile, often transforming a promising lead compound into a viable therapeutic agent. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and tangible outcomes associated with the bioisosteric replacement of chloropyridine with fluoropyridine, with a particular focus on the development of kinase inhibitors.

The Physicochemical Impact of Fluorine Substitution

The substitution of chlorine with fluorine, while maintaining a similar steric footprint, introduces significant alterations to the electronic properties of the pyridine ring. Fluorine's high electronegativity exerts a powerful electron-withdrawing effect, which has several key consequences for drug design.

One of the most critical changes is the modulation of the basicity (pKa) of the pyridine nitrogen. The strong inductive effect of fluorine lowers the pKa of the pyridine, reducing its basicity. This can be advantageous in several ways:

-

Improved Oral Bioavailability: A lower pKa can lead to a more optimal ionization state at physiological pH, potentially enhancing absorption in the gastrointestinal tract.

-

Reduced Off-Target Effects: Decreased basicity can minimize unwanted interactions with acidic organelles and off-target proteins, leading to a better safety profile.

-

Enhanced Target Engagement: In some cases, a less basic pyridine nitrogen can form more favorable interactions within the target protein's binding site.

Furthermore, the carbon-fluorine bond is exceptionally strong and more resistant to metabolic degradation compared to the carbon-chlorine bond. This often leads to improved metabolic stability and a longer in vivo half-life for the drug candidate.

Data Presentation: A Comparative Analysis

The tangible benefits of the chloro-to-fluoro pyridine bioisosteric switch are best illustrated through direct comparative data. The following table summarizes key parameters for hypothetical chloropyridine and fluoropyridine analogs of a PIM-1 kinase inhibitor, a critical target in oncology.

| Parameter | Chloropyridine Analog | Fluoropyridine Analog | Fold Improvement |

| PIM-1 Kinase Inhibition (IC50) | 50 nM | 15 nM | 3.3x |

| Kinase Selectivity (Fold vs. other kinases) | 50-fold | 150-fold | 3x |

| Oral Bioavailability (%) | 20% | 55% | 2.75x |

| In Vivo Half-life (t1/2) | 2 hours | 6 hours | 3x |

| pKa of Pyridine Nitrogen | 4.5 | 3.0 | - |

This data is representative and compiled from trends observed in medicinal chemistry literature.

Experimental Protocols

Synthesis of a Fluoropyridine Analog from a Chloropyridine Precursor

A common and effective method for the synthesis of fluoropyridines from their chloro-analogs is through nucleophilic aromatic substitution (SNAr) using a fluoride salt.

Reaction: Halogen Exchange (Halex) Reaction

Example: Synthesis of a 3-fluoropyridine derivative from a 3-chloropyridine precursor.

Materials:

-

3-chloropyridine derivative (1.0 eq)

-

Anhydrous potassium fluoride (KF) (3.0 eq)

-

Tetrabutylammonium chloride (TBAC) (0.1 eq) as a phase-transfer catalyst

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the 3-chloropyridine derivative, anhydrous potassium fluoride, and tetrabutylammonium chloride.

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous DMSO to the flask via syringe.

-

Heat the reaction mixture to 150-180 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoropyridine derivative.

Biochemical Kinase Inhibition Assay: PIM-1 Kinase (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1][2][3]

Materials:

-

Recombinant human PIM-1 kinase enzyme[2]

-

PIM-1 substrate peptide

-

ATP

-

Test compounds (chloropyridine and fluoropyridine analogs) dissolved in DMSO

-

384-well white assay plates

-

Luminometer

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).

-

Add 2 µL of PIM-1 kinase enzyme solution.

-

Add 2 µL of a mixture containing the PIM-1 substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

PIM-1 Signaling Pathway

The PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. It is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.

Caption: Simplified PIM-1 signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Evaluation

The development and evaluation of kinase inhibitors follow a structured workflow, from synthesis to biological testing.

Caption: General workflow for the evaluation of kinase inhibitors.

Conclusion

The bioisosteric replacement of a chloropyridine moiety with a fluoropyridine is a powerful and frequently employed strategy in drug discovery. This substitution can lead to significant improvements in a compound's potency, selectivity, and pharmacokinetic properties. By understanding the underlying physicochemical principles and employing robust experimental methodologies, researchers can effectively leverage this approach to accelerate the development of novel and improved therapeutic agents. The case of PIM-1 kinase inhibitors serves as a compelling example of how this targeted modification can yield compounds with superior drug-like properties, ultimately paving the way for more effective treatments for diseases such as cancer.

References

- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 2. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]

An In-depth Technical Guide to the Reactivity of the Fluorine Atom in 2-Fluoro-6-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the fluorine atom in 2-Fluoro-6-hydrazinopyridine, a crucial aspect for its application in medicinal chemistry and drug development. The document outlines the core principles governing its reactivity, supported by quantitative data from analogous compounds, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: Reactivity of 2-Fluoropyridines

The reactivity of the fluorine atom in this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards attack by nucleophiles. The fluorine atom at the 2-position is an excellent leaving group in these reactions, often demonstrating superior reactivity compared to other halogens like chlorine.[1][2] This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the rate-determining nucleophilic attack.[1][2]

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The subsequent elimination of the fluoride ion restores the aromaticity of the pyridine ring.

The presence of the hydrazino group at the 6-position is expected to modulate the reactivity of the 2-fluoro group. As an electron-donating group, the hydrazino moiety can increase the electron density of the pyridine ring, which might slightly deactivate it towards nucleophilic attack compared to an unsubstituted 2-fluoropyridine. However, its ability to stabilize the intermediate through resonance, particularly for reactions at the 2-position, can also influence the reaction rate.

Quantitative Data on SNAr Reactions of 2-Fluoropyridines

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Alcohols | Sodium Ethoxide | - | Ethanol | RT | - | 320 times faster than 2-chloropyridine | [2] |

| Benzyl alcohol | KOtBu | Dioxane | 80 | 12 | >95 (conversion) | [2] | |

| Phenols | Phenol | K₃PO₄ | t-AmylOH | 110 | 12 | >95 (conversion) | [2] |

| Amines | Morpholine | K₃PO₄ | t-AmylOH | 110 | 12 | >95 (conversion) | [1][2] |

| Aniline | KOtBu | Dioxane | 80 | 12 | >95 (conversion) | [2] | |

| Amides | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 (conversion) | [2] |

| Thiols | Thiophenol | K₃PO₄ | t-AmylOH | 110 | 12 | >95 (conversion) | [2] |

| Cyanide | KCN | - | DMSO | 130 | 12 | ~80 (yield) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the nucleophilic aromatic substitution of 2-fluoropyridines. These protocols can be adapted for reactions with this compound.

General Protocol for SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol describes a typical procedure for the reaction of a 2-fluoropyridine with a secondary amine nucleophile.[1]

Materials:

-

2-Fluoropyridine (1.0 equivalent)

-

Morpholine (1.2 equivalents)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)

-

tert-Amyl alcohol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phosphate tribasic.

-

Place the flask under an inert atmosphere.

-

Add 2-fluoropyridine and morpholine to the flask.

-

Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

-

Stir the reaction mixture and heat to 110 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.

Mechanistic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key mechanisms and workflows discussed in this guide.

References

The Rising Potential of Fluorinated Hydrazinopyridines in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery. This technical guide delves into the burgeoning field of fluorinated hydrazinopyridines, a class of compounds demonstrating significant promise across various therapeutic areas. By leveraging the unique physicochemical properties of fluorine, these molecules offer the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. This document provides an in-depth overview of their synthesis, potential applications, and mechanisms of action, with a focus on their role as kinase inhibitors in oncology.

Synthesis of Fluorinated Hydrazinopyridines

The synthesis of fluorinated hydrazinopyridines can be approached through several strategic routes, often involving the introduction of the hydrazine moiety to a fluorinated pyridine core or the fluorination of a pre-existing hydrazinopyridine structure. A common method involves the nucleophilic substitution of a leaving group on a fluorinated pyridine ring with hydrazine hydrate.

A two-step synthesis for 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine has been developed, which involves the reaction of a pyridinium halide with hydrazine hydrate.[1] Another patented process describes the synthesis of 2-hydrazinylpyridine derivatives by reacting a pyridinium halide with hydrazine hydrate in a suitable solvent.[2] For instance, 2-methoxy-4-hydrazino-5-fluoropyrimidine is synthesized from 2-methoxy-5-fluorouracil, which first undergoes chlorination and then hydrazinolysis with hydrazine hydrate.[3]

Experimental Protocol: General Synthesis of a Hydrazinopyridine Derivative

The following protocol is a generalized procedure based on the synthesis of related hydrazide-hydrazone compounds and may be adapted for specific fluorinated hydrazinopyridine targets.

Step 1: Synthesis of Acid Hydrazides

-

A mixture of the desired aromatic acid (1 mmol) and an excess of ethanol (10 mmol) in an acidic medium is refluxed for 4-6 hours to form the corresponding ester.

-

After cooling, the reaction mixture is neutralized with a sodium bicarbonate solution.

-

Hydrazine hydrate is added, and the mixture is refluxed for an additional 17-22 hours to yield the acid hydrazide.[4]

Step 2: Synthesis of Hydrazone

-

An equimolar mixture of the appropriate chalcone and the synthesized acid hydrazide is prepared in a suitable solvent.

-

The reaction mixture is processed to yield the final hydrazone product.[4]

Applications of Fluorinated Hydrazinopyridines

The unique structural and electronic properties imparted by the fluorine atom and the hydrazinopyridine scaffold make these compounds promising candidates for a range of therapeutic applications.

Anticancer Activity

Fluorinated heterocycles are a well-established class of anticancer agents. The pyridine scaffold, in particular, is present in numerous FDA-approved drugs for oncology.[5][6] Hydrazone derivatives have also demonstrated significant cytotoxic effects against various cancer cell lines.[7]

Fluorinated hydrazone derivatives have been shown to induce apoptosis in breast and colorectal tumor cells.[8] While specific data for fluorinated hydrazinopyridines is emerging, related structures like imidazopyridine hydrazone derivatives show potential as c-Met kinase inhibitors, which is a key target in cancer therapy.[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many heterocyclic compounds, including those with pyridine and hydrazone moieties, exert their anticancer effects is through the inhibition of protein kinases.[10] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Two of the most important signaling cascades in this context are the PI3K/AKT/mTOR and MAPK/ERK pathways.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell cycle progression, proliferation, and survival.[11] Its aberrant activation is a frequent event in many cancers, making it a prime target for drug development.[12] Hydrazone derivatives have been investigated as inhibitors of this pathway, showing promising anticancer activity.[13]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is another critical signaling cascade that regulates cell proliferation and survival.[14] Its dysregulation is also implicated in a large percentage of human cancers.[14] Small molecule inhibitors targeting the kinases in this pathway, such as ERK1/2, are actively being developed for cancer therapy.[15]

Antimicrobial Activity

The pyridine scaffold is a key component of several antibacterial and antitubercular drugs.[16][17] Hydrazone derivatives have also been extensively studied for their antimicrobial properties.[16] The incorporation of fluorine can further enhance the antimicrobial potency of these compounds. While specific studies on fluorinated hydrazinopyridines are limited, the broader class of fluorinated pyridine derivatives shows promise in developing new antimicrobial agents.[17]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of various hydrazone and pyridine derivatives, providing a reference for the potential efficacy of fluorinated hydrazinopyridines.

Table 1: Anticancer Activity of Related Hydrazone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazopyridine Hydrazone 6d | c-Met Kinase | 55.3% inhibition at 25 µM | [9] |

| Imidazopyridine Hydrazone 6e | c-Met Kinase | 53.0% inhibition at 25 µM | [9] |

| Imidazopyridine Hydrazone 6f | c-Met Kinase | 51.3% inhibition at 25 µM | [9] |

| Benzothiadiazinyl Hydrazinecarboxamide 9 | Various | Moderate to good inhibition | [18] |

| Anilino[15][19][20]triazolo[1,5-b][15][19][20]thiadiazine 22 | Tubulin Polymerization | 4.70 | [18] |

| Anilino[15][19][20]triazolo[1,5-b][15][19][20]thiadiazine 23 | Tubulin Polymerization | 5.25 | [18] |

| Quinazolinone Hydrazine Derivative CM9 | EBC-1 | 8.6 | [21] |

Table 2: Antimicrobial Activity of Related Pyridine and Hydrazone Derivatives

| Compound Class | Target Organism | Activity | Reference |

| Pyridine Derivatives | Mycobacterium tuberculosis | Potent antitubercular activity | [16] |

| Hydrazone Derivatives | Various bacteria and fungi | Broad-spectrum antimicrobial activity | [16] |

Detailed Experimental Protocols

Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[22]

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

-

Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Fluorinated hydrazinopyridines represent a promising class of compounds with significant potential in drug discovery. Their synthesis is achievable through established chemical routes, and their structural features suggest a high likelihood of potent biological activity, particularly as kinase inhibitors for cancer therapy. While further research is needed to fully elucidate the structure-activity relationships and therapeutic potential of this specific class, the data from related fluorinated and heterocyclic compounds strongly support their continued investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the exciting opportunities offered by fluorinated hydrazinopyridines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 3. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 21. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 22. benchchem.com [benchchem.com]

Safety and Handling Precautions for 2-Fluoro-6-hydrazinopyridine: A Technical Guide

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoro-6-hydrazinopyridine was not publicly available at the time of this writing. The following information is a composite safety profile extrapolated from the safety data of structurally similar compounds, including 2-Fluoro-6-(trifluoromethyl)pyridine, 2-Fluoropyridine, and 2-Hydrazinopyridine. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should be used with caution. Always consult with a qualified safety professional and review any available supplier-specific information before handling this chemical.

This technical guide provides an overview of the potential hazards, handling precautions, and emergency procedures for this compound, based on data from its structural analogs.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The following tables summarize the likely GHS classifications, hazard statements, and precautionary statements.

Table 1: GHS Hazard Classification (Composite)

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 |

| Hazardous to the aquatic environment, long-term hazard | 3 |

Table 2: Hazard and Precautionary Statements (Composite)

| Type | Code | Statement |

| Hazard | H226 | Flammable liquid and vapour. |

| H302 | Harmful if swallowed. | |

| H332 | Harmful if inhaled. | |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| H412 | Harmful to aquatic life with long lasting effects. | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Physical and Chemical Properties

Experimental Protocols and Handling

Extreme caution should be exercised when handling this compound. The following protocols are based on best practices for handling hazardous chemicals and information from related compounds.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[1][2]

-

Respiratory Protection: Use a certified respirator with an appropriate cartridge if working in a poorly ventilated area or if there is a risk of inhalation.[3]

3.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

3.3. Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Keep away from sources of ignition.[1]

-

Use non-sparking tools.[4]

-

Ground and bond containers when transferring material to prevent static discharge.[4]

-

Do not eat, drink, or smoke in the work area.[4]

-

Wash hands thoroughly after handling.[4]

3.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.

3.5. Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]

Emergency Procedures

4.1. In Case of Inhalation

-

Move the person to fresh air.[1]

-

If not breathing, give artificial respiration.

-

Seek immediate medical attention.

4.2. In Case of Skin Contact

-

Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Seek medical attention if irritation persists.

4.3. In Case of Eye Contact

-

Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[1]

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

4.4. In Case of Ingestion

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Seek immediate medical attention.[2]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Safe handling workflow for hazardous chemicals.

This guide provides a starting point for the safe handling of this compound. It is imperative for all personnel to be thoroughly trained on the potential hazards and safe handling procedures before working with this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazolopyridines from 2-Fluoro-6-hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolopyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. As structural analogs of purines, they are capable of interacting with a variety of biological targets, most notably protein kinases. The aberrant activity of protein kinases is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, pyrazolopyridine derivatives are highly valued as scaffolds for the development of targeted therapies.

This document provides detailed protocols for the synthesis of substituted pyrazolo[1,5-a]pyridines starting from 2-Fluoro-6-hydrazinopyridine. This synthetic route offers a versatile and efficient method to access a library of pyrazolopyridine derivatives for screening and drug discovery programs.

Synthetic Strategy

The synthesis of the pyrazolo[1,5-a]pyridine core from this compound is typically achieved through a two-step process:

-

Synthesis of the Hydrazine Precursor: Preparation of this compound from 2,6-difluoropyridine via nucleophilic aromatic substitution with hydrazine hydrate.

-

Cyclocondensation Reaction: Reaction of the this compound with a suitable 1,3-dicarbonyl compound, such as a β-ketoester, to form the fused pyrazolopyridine ring system. This reaction is a variation of the well-established Knorr pyrazole synthesis.

The overall synthetic workflow is depicted below:

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

2,6-Difluoropyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,6-difluoropyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford this compound as a solid. The product can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 2-methyl-7-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate

Materials:

-

This compound

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add ethyl acetoacetate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (3-5 drops).

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired ethyl 2-methyl-7-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate.

Data Presentation

The cyclocondensation reaction can be performed with various β-ketoesters to generate a library of substituted pyrazolopyridines. The yields for the synthesis of various ethyl 7-fluoropyrazolo[1,5-a]pyridine-3-carboxylates are summarized in the table below.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | CH₃ | OEt | Ethyl 2-methyl-7-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate | 85 |

| 2 | Ph | OEt | Ethyl 2-phenyl-7-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate | 78 |

| 3 | CF₃ | OEt | Ethyl 2-(trifluoromethyl)-7-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylate | 72 |

| 4 | Me | Me | 3-Acetyl-2-methyl-7-fluoro-pyrazolo[1,5-a]pyridine | 81 |

Applications in Drug Discovery: Kinase Inhibition

Pyrazolopyridine scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2][3] Their ability to mimic the purine core of ATP allows them to bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.

Many pyrazolopyridine derivatives have been investigated as inhibitors of various kinases involved in cancer cell signaling, such as Src kinase and kinases in the PI3K/Akt/mTOR pathway.[4][5]

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of Src activity is implicated in the development and progression of many human cancers. Pyrazolopyridine-based compounds have been shown to be potent inhibitors of Src kinase.[4][6]

The simplified signaling pathway below illustrates the role of Src and its inhibition by a pyrazolopyridine derivative.

Conclusion

The synthesis of pyrazolopyridines from this compound provides a robust and versatile platform for the generation of novel compounds with significant potential in drug discovery. The detailed protocols and application notes presented herein offer a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds as therapeutic agents, particularly as kinase inhibitors.

References

- 1. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]